2-Methyl-N-(4-pyridinylmethyl)-1-propanamine hydrochloride
Overview
Description
“2-Methyl-N-(4-pyridinylmethyl)-1-propanamine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3O . It is a structurally diverse pyridinium salt .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C10H16ClN3O . Detailed structural analysis would require more specific resources or experimental data.Scientific Research Applications
Analytical Chemistry Applications
In the realm of analytical chemistry, "2-Methyl-N-(4-pyridinylmethyl)-1-propanamine hydrochloride" and related compounds have been utilized for enhancing analytical methods. For example, a study by Bykov et al. (2017) investigated the determination of N-methyl-1-phenyl-2-propanamine in urine samples using molecular-imprinted polymer-based sorbents. This work underscores the potential of using selective extraction techniques to improve the sensitivity and specificity of analytical methods for detecting controlled substances in clinical and forensic toxicology (Bykov et al., 2017).
Materials Science and Chemistry
In materials science, the compound has contributed to the development of new materials. Cervantes-Mejía et al. (2014) synthesized novel branched polyamines functionalized with proposed reaction pathways, illustrating the compound's role in creating materials with potential applications in various industries, including pharmaceuticals and nanotechnology (Cervantes-Mejía et al., 2014).
Pharmacology and Drug Development
Pharmacologically, research has explored the compound's efficacy in receptor antagonism and potential therapeutic applications. Harrison et al. (2001) described an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, highlighting the compound's relevance in developing new treatments for conditions such as emesis and depression (Harrison et al., 2001).
Synthetic Chemistry
In synthetic chemistry, "this compound" has been instrumental in creating new synthetic pathways and compounds. For instance, Dassonville et al. (2008) investigated N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides, demonstrating their activity as topical and systemic inflammation inhibitors. This work exemplifies the compound's utility in synthesizing new molecules with significant pharmacological properties (Dassonville et al., 2008).
Future Directions
Pyridinium salts, including “2-Methyl-N-(4-pyridinylmethyl)-1-propanamine hydrochloride”, have been studied for their potential applications in various fields, including as ionic liquids, in materials science, and in biological issues related to gene delivery . The future directions of research would depend on the results of these studies and the specific properties of the compound.
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h3-6,9,12H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDBPTJUXCWODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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